Isothiazolone
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Overview
Description
Isothiazolone is an organic compound with the formula (CH)₂SN(H)CO. It is a white solid that is structurally related to isothiazole. Although this compound itself is of limited interest, several of its derivatives are widely used as preservatives and antimicrobials . These derivatives exhibit antimicrobial properties and are used to control bacteria, fungi, and algae in various applications, including cooling water systems, fuel storage tanks, pulp and paper mill water systems, oil extraction systems, wood preservation, and some paints .
Preparation Methods
Isothiazolones can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides. These 3-mercaptopropanamides are produced from acrylic acid via 3-mercaptopropionic acid . The ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide . Other synthetic routes include the addition of thiocyanate to propargyl amides .
Chemical Reactions Analysis
Isothiazolones undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Isothiazolones can be oxidized to form disulfides.
Reduction: Reduction reactions can convert isothiazolones back to their thiol forms.
Substitution: Isothiazolones can undergo substitution reactions with nucleophiles, such as thiols, to form mixed disulfides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isothiazolones typically results in the formation of disulfides .
Scientific Research Applications
Isothiazolones have a wide range of scientific research applications due to their antimicrobial properties. They are used in:
Chemistry: Isothiazolones are used as biocides in various chemical formulations to prevent microbial growth.
Biology: In biological research, isothiazolones are used to study microbial inhibition and enzyme activity.
Medicine: Isothiazolones are used in the development of antimicrobial agents for medical applications.
Mechanism of Action
The antimicrobial activity of isothiazolones is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites. Isothiazolones form mixed disulfides upon treatment with such species, leading to the disruption of metabolic pathways involving dehydrogenase enzymes . This results in rapid inhibition of growth and metabolism, followed by irreversible cell damage and loss of viability .
Comparison with Similar Compounds
Isothiazolones are unique due to their broad-spectrum antimicrobial properties and their ability to inhibit enzymes with thiol groups. Similar compounds include:
Methylisothiazolinone: Used as a biocide in personal care products and industrial applications.
Chloromethylisothiazolinone: Often used in combination with methylisothiazolinone as a biocide.
Benzisothiazolinone: Used in industrial applications requiring long-term preservation.
Octylisothiazolinone: Used as an algicide and fungicide in cooling water treatment and papermill applications.
Isothiazolones are distinguished by their ability to form mixed disulfides with thiol-containing enzymes, leading to their potent antimicrobial activity .
Properties
IUPAC Name |
1,2-thiazole 1-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS/c5-6-3-1-2-4-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHMJWHSBYZWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS(=O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577741 |
Source
|
Record name | 1H-1lambda~4~,2-Thiazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140651-38-3 |
Source
|
Record name | 1H-1lambda~4~,2-Thiazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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